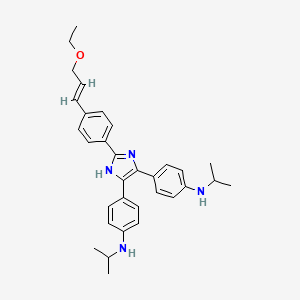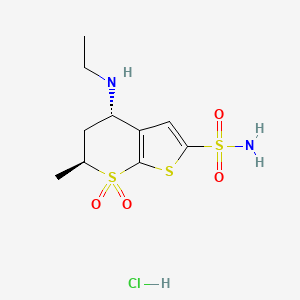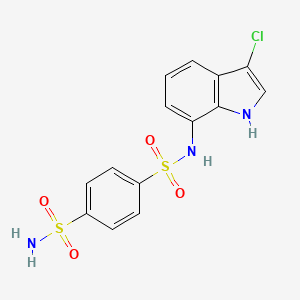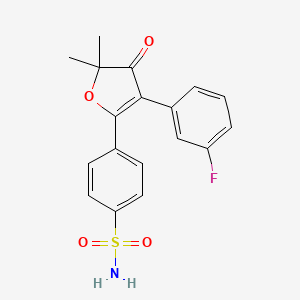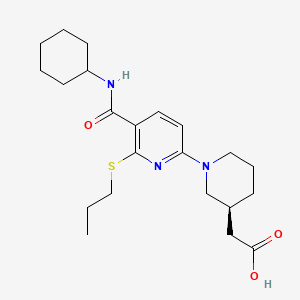
AG-490
描述
AG 490,也称为酪氨酸激酶抑制剂 AG 490,是一种有效的蛋白酪氨酸激酶抑制剂。它主要靶向表皮生长因子受体 (EGFR)、Janus 激酶 2 (JAK2) 和 Janus 激酶 3 (JAK3)。由于其能够抑制参与细胞增殖和存活的特定信号通路,该化合物在科学研究中被广泛使用 .
科学研究应用
AG 490 具有广泛的科学研究应用,包括:
化学: 用作研究蛋白酪氨酸激酶的抑制及其在各种生化途径中的作用的工具。
生物学: 在细胞培养研究中使用,以研究激酶抑制对细胞增殖、分化和凋亡的影响。
医学: 探索作为治疗癌症和其他涉及异常激酶活性的疾病的潜在治疗剂。
工业: 用于开发激酶抑制剂和其他药物化合物 .
作用机制
AG 490 通过抑制特定蛋白酪氨酸激酶(包括 EGFR、JAK2 和 JAK3)的活性发挥作用。通过阻断这些激酶,AG 490 打破促进细胞增殖和存活的下游信号通路。这种抑制导致抑制细胞生长并在各种细胞类型中诱导凋亡。 涉及的分子靶标和通路包括 JAK/STAT、MAPK 和 PI3K 通路 .
生化分析
Biochemical Properties
AG-490 is a potent inhibitor of the JAK-2 tyrosine kinase . It interacts with JAK-2, which is abundantly expressed in acute lymphoblastic leukemia (ALL) cells . This compound does not significantly inhibit other kinases such as Lck, Lyn, Btk, Syk, and Src .
Cellular Effects
In ALL cells, this compound dose-dependently inhibits DNA synthesis, blocks cell growth, and induces apoptosis . It also blocks interleukin-7-induced JAK kinase activity in T-cells (JAK-1, JAK-3) and the consequent phosphorylation of PI-3 kinase .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activation of JAK-2 . This inhibition blocks the phosphorylation of downstream substrates, including the signal transducer and activator of transcription (STAT) proteins . It also compromises the Shc/Ras/Raf/mitogen-activated protein kinase (MAPK) signaling pathways .
Temporal Effects in Laboratory Settings
Its potent inhibitory effects on JAK-2 and the consequent cellular processes suggest that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
Its potent inhibitory effects on JAK-2 suggest that it may have significant effects at varying dosages .
Metabolic Pathways
This compound is involved in the JAK-STAT signaling pathway . It inhibits the activation of JAK-2, thereby blocking the phosphorylation of STAT proteins and affecting downstream cellular processes .
Transport and Distribution
It is known to be cell permeable , suggesting that it can freely diffuse across cell membranes.
Subcellular Localization
Given its role as a JAK-2 inhibitor, it is likely to be found in regions of the cell where JAK-2 is present .
准备方法
合成路线和反应条件
AG 490 可以通过多步合成过程进行合成,该过程涉及 3,4-二羟基苯甲醛与 2-硝基苄基溴反应形成中间体化合物。然后将该中间体进行还原和环化反应以得到 AG 490。 反应条件通常涉及使用二甲基亚砜 (DMSO) 和乙醇等溶剂,反应温度保持在室温到略高于室温 .
工业生产方法
AG 490 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和受控反应条件,以确保最终产品的质量一致性。 该化合物通常通过重结晶或色谱技术进行纯化,以达到所需的纯度水平 .
化学反应分析
反应类型
AG 490 经历各种化学反应,包括:
氧化: AG 490 可以被氧化形成醌衍生物。
还原: 中间体化合物中的硝基在 AG 490 的合成过程中可以被还原为胺基。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢气在钯催化剂存在下的还原剂。
取代: 胺和硫醇等亲核试剂可用于取代反应.
形成的主要产物
相似化合物的比较
AG 490 是酪氨酸激酶抑制剂家族的小分子抑制剂。类似的化合物包括:
酪氨酸激酶抑制剂 AG 1478: 以高特异性抑制 EGFR。
酪氨酸激酶抑制剂 AG 1296: 靶向血小板衍生生长因子受体 (PDGFR)。
酪氨酸激酶抑制剂 AG 879: 抑制 ErbB2 受体酪氨酸激酶。
AG 490 的独特之处在于它能够抑制多种激酶,包括 EGFR、JAK2 和 JAK3,使其成为研究各种信号通路的通用工具 .
属性
IUPAC Name |
(E)-N-benzyl-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c18-10-14(8-13-6-7-15(20)16(21)9-13)17(22)19-11-12-4-2-1-3-5-12/h1-9,20-21H,11H2,(H,19,22)/b14-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCIOBMMDDOEMM-RIYZIHGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5040960 | |
| Record name | AG 490 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133550-30-8 | |
| Record name | (2E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133550-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-cyano-(3,4-dihydroxy)-N-benzylcinnamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133550308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AG 490 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tyrphostin AG 490 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of AG-490?
A1: this compound primarily targets JAK2, a tyrosine kinase involved in various signaling pathways, including those initiated by cytokines and growth factors. [, , , , ]
Q2: How does this compound interact with JAK2?
A2: this compound acts as an ATP-competitive inhibitor of JAK2, binding to the kinase domain and preventing ATP binding, thereby inhibiting downstream signaling. [, , ]
Q3: Which signaling pathways are affected by this compound?
A3: this compound primarily inhibits the JAK/STAT pathway, particularly by blocking the phosphorylation and activation of STAT3 and STAT5. [, , , , , , , , ] It can also affect other pathways, including the MAPK and PI3K/Akt pathways. [, , , , , , ]
Q4: What are the downstream effects of this compound-mediated JAK2 inhibition?
A4: this compound's inhibition of JAK2 leads to various downstream effects, including:
- Reduced cell proliferation: observed in various cell types, including cancer cells and immune cells. [, , , , , , , ]
- Induction of apoptosis: observed in cancer cells and leukemic cells. [, , , , , , ]
- Suppression of cytokine production: particularly IFN-γ and IL-5, relevant to inflammatory responses. [, ]
- Modulation of gene expression: affecting genes involved in cell growth, survival, and inflammation. [, , , , , , ]
- Attenuation of fibrosis: observed in models of cardiac and renal fibrosis. [, ]
- Regulation of aquaporin 2 trafficking: increasing membrane expression and potentially impacting urine concentration. []
Q5: What is the molecular formula of this compound?
A5: The molecular formula of this compound is C16H13N2O3. [Numerous sources]
Q6: What is the molecular weight of this compound?
A6: The molecular weight of this compound is 293.29 g/mol. [Numerous sources]
Q7: In which in vitro models has this compound demonstrated efficacy?
A7: this compound has shown efficacy in various in vitro models, including:
- Cancer cell lines: Prostate cancer, pancreatic cancer, cervical cancer, and leukemia cell lines. [, , , , , , ]
- Primary cell cultures: Cardiomyocytes, eosinophils, chondrocytes, and macrophages. [, , , , , , ]
- Endothelial cells: Demonstrating effects on angiogenesis and leukocyte adhesion. [, ]
Q8: What are some in vivo models where this compound has shown potential therapeutic effects?
A8: this compound has shown promising results in animal models of:
- Cancer: Murine myeloma, pancreatic ductal adenocarcinoma. [, ]
- Allergic airway inflammation: Reducing eosinophil recruitment. []
- Experimental allergic encephalomyelitis: Suppressing disease severity. []
- Cardiac ischemia-reperfusion injury: Reducing infarct size. [, , , ]
- Diabetic complications: Attenuating vascular complications and renal fibrosis. [, ]
- Hypertension: Reducing blood pressure in models driven by Angiotensin II. [, ]
- Bone cancer pain: Reducing pain behaviors and astrocyte activation. []
Q9: Are there any known resistance mechanisms to this compound?
A9: While specific resistance mechanisms haven't been extensively studied, some studies suggest that cancer cells can develop resistance to this compound through alternative signaling pathways. []
Q10: What are the limitations of this compound as a therapeutic agent?
A10: Despite its promising preclinical data, this compound faces some limitations:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


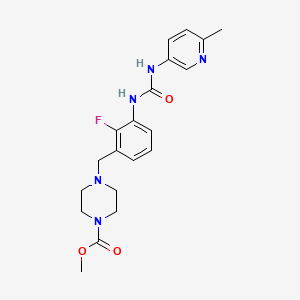
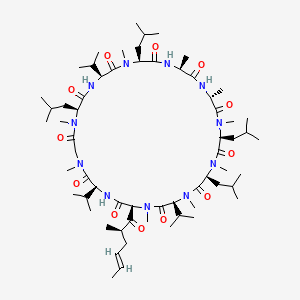


![12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B1684367.png)

![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide](/img/structure/B1684369.png)
